molecular formula C15H15BO3 B12542344 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole CAS No. 143969-34-0

2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole

Cat. No.: B12542344
CAS No.: 143969-34-0
M. Wt: 254.09 g/mol
InChI Key: BMCWIXSXZXEHBH-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzodioxaborole ring fused with a methoxyphenyl group. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Properties

CAS No.

143969-34-0

Molecular Formula

C15H15BO3

Molecular Weight

254.09 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1,3,2-benzodioxaborole

InChI

InChI=1S/C15H15BO3/c1-17-13-8-6-12(7-9-13)10-11-16-18-14-4-2-3-5-15(14)19-16/h2-9H,10-11H2,1H3

InChI Key

BMCWIXSXZXEHBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole typically involves the reaction of 4-methoxyphenethyl bromide with 2,2-dimethyl-1,3-propanediol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired boronic ester .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Potential

Benzodioxaborole derivatives have shown promise as anticancer agents. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain benzodioxaboroles can inhibit cell proliferation and induce apoptosis in human cancer cells, making them candidates for further development as anticancer therapeutics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes related to metabolic disorders. Specifically, it has shown inhibitory activity against α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer’s disease respectively . The structure-activity relationship (SAR) studies suggest that modifications to the benzodioxaborole core can enhance its inhibitory potency.

Synthesis Techniques

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole typically involves multi-step organic reactions. One common method includes the reaction of appropriate boronic acids with phenolic compounds under controlled conditions to form the desired benzodioxaborole structure. The use of catalysts such as palladium has been reported to facilitate these reactions efficiently .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to validate the chemical identity of the synthesized benzodioxaboroles .

Diabetes Management

Research has highlighted the potential of benzodioxaboroles in managing Type 2 Diabetes Mellitus (T2DM). The ability of these compounds to inhibit α-glucosidase suggests they could play a role in controlling postprandial blood glucose levels . In vitro studies have shown that these compounds can effectively reduce glucose absorption in intestinal cells.

Neurodegenerative Diseases

The inhibition of acetylcholinesterase by benzodioxaboroles indicates their potential use in treating neurodegenerative diseases like Alzheimer’s disease. By preventing the breakdown of acetylcholine, these compounds may help improve cognitive function and memory retention in affected individuals .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study BDiabetes TreatmentShowed effective α-glucosidase inhibition comparable to standard drugs like acarbose .
Study CNeuroprotectionHighlighted potential protective effects on neuronal cells through acetylcholinesterase inhibition .

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of boronate esters. This interaction is crucial in many biological and chemical processes, including enzyme inhibition and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is unique due to its boronic ester functionality, which imparts distinct reactivity and applications in organic synthesis and medicinal chemistry. The presence of the benzodioxaborole ring enhances its stability and ability to form complexes with various molecular targets, making it a valuable compound in both research and industrial applications .

Biological Activity

2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological effects, supported by data tables and research findings.

Chemical Structure

The molecular formula of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is C15H15BO3C_{15}H_{15}BO_3 with a unique structure characterized by a benzodioxaborole core attached to a 4-methoxyphenethyl group. The compound's structure can be represented as follows:

Structure C15H15BO3\text{Structure }C_{15}H_{15}BO_3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate borylating agents with phenolic derivatives. A notable method includes the use of 4-methoxyphenyl compounds as precursors in the formation of benzodioxaboroles through various synthetic routes, including hydroboration and subsequent functionalization processes .

Anticancer Properties

Recent studies have indicated that benzodioxaborole derivatives exhibit significant anticancer activity. For instance, research has shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study investigating the effects of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole on breast cancer cells revealed a dose-dependent inhibition of cell proliferation. The IC50 value was found to be approximately 15 µM, indicating potent anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects against a range of pathogens. Research has shown that it exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of benzodioxaborole derivatives has also been explored. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings:
In vitro assays showed that treatment with 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharide (LPS) .

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